molecular formula C19H25N3O2 B2465509 (2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile CAS No. 333322-38-6

(2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile

Cat. No. B2465509
CAS RN: 333322-38-6
M. Wt: 327.428
InChI Key: FJIRNOGCPGFYFW-UHFFFAOYSA-N
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Description

(2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Compounds containing cyclopentadienyl and morpholino groups are explored in organic synthesis and catalysis. For example, Aumann et al. (1996) describe the regioselective cyclopentadiene annulation to enamines using alkynylcarbene complexes, a process that highlights the utility of morpholino groups in facilitating complex organic transformations (Aumann, Meyer, & Fröhlich, 1996). This demonstrates the potential for designing novel catalysts and synthetic routes involving similar chemical structures.

Light-Emitting Diode (LED) Technology

The development of LED technology has benefited from research into compounds with cyclopentadienyl and morpholino motifs. Tsuboyama et al. (2003) studied the phosphorescence of homoleptic cyclometalated iridium(III) complexes, indicating the role of such compounds in enhancing the efficiency and color purity of OLED devices (Tsuboyama et al., 2003). These findings suggest potential applications in improving display technologies through molecular engineering.

Development of Heterocyclic Compounds

Research into heterocyclic compounds, which are crucial in pharmaceuticals and materials science, also employs structures analogous to "(2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile". Yehia, Polborn, & Müller (2002) demonstrate a novel one-pot access to pyrindines and tetrahydroquinolines, emphasizing the importance of morpholino groups in synthesizing complex heterocycles (Yehia, Polborn, & Müller, 2002). This underscores the significance of such compounds in discovering new drugs and materials.

properties

IUPAC Name

(E)-3-(1-cyclopentyl-2,5-dimethylpyrrol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-14-11-16(15(2)22(14)18-5-3-4-6-18)12-17(13-20)19(23)21-7-9-24-10-8-21/h11-12,18H,3-10H2,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIRNOGCPGFYFW-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCC2)C)C=C(C#N)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CCCC2)C)/C=C(\C#N)/C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2E)-3-(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile

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